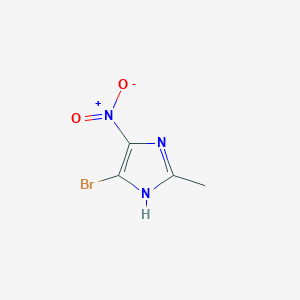

5-Bromo-2-methyl-4-nitro-1H-imidazole

Beschreibung

Historical Context of Imidazole (B134444) Synthesis and Derivatization

The history of imidazole chemistry dates back to the 19th century. Although various derivatives were discovered in the 1840s, the parent compound, imidazole, was first synthesized in 1858 by the German chemist Heinrich Debus. nih.govmdpi.comwikipedia.org He obtained it through the reaction of glyoxal (B1671930) and ammonia (B1221849), and it was initially named glyoxaline. nih.govmdpi.com This reaction, while suffering from low yields, is still relevant for creating C-substituted imidazoles. nih.gov

A significant advancement came with the Debus-Radziszewski imidazole synthesis, a multicomponent reaction that uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to produce imidazoles. wikipedia.orgscribd.comhandwiki.orgwikipedia.org This method, described by Debus in 1858 and later expanded upon by Bronisław Radziszewski in 1882, became a versatile tool for synthesizing a variety of imidazole derivatives. scribd.comwikipedia.org Over the years, numerous other synthetic methods have been developed, including the Wallach, Marckwald, and Maquenne syntheses, each offering pathways to different substituted imidazoles. pharmaguideline.com These methods have enabled chemists to functionalize the imidazole ring at various positions, leading to a vast library of derivatives with diverse properties. nih.gov

Significance of the Imidazole Core Scaffold in Chemical Research

The imidazole ring is a recurring motif in a multitude of biologically significant molecules, which has led to its designation as a "privileged structure" in medicinal chemistry. nih.govbohrium.comnih.govnih.gov

A privileged structure is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The imidazole scaffold fits this description perfectly. nih.gov Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the ring itself is aromatic and planar. bohrium.com These features allow imidazole-containing molecules to engage in various types of interactions with biological macromolecules like proteins and enzymes. nih.govresearchgate.net The imidazole nucleus is a versatile building block that can be readily modified to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule, making it a favored scaffold in drug discovery. nih.govbohrium.com

The imidazole ring is ubiquitous in nature. researchgate.net It is a core component of the essential amino acid histidine, which plays a critical role in the structure and function of many proteins and enzymes. wikipedia.orgresearchgate.net The hormone histamine, a derivative of histidine, is a key mediator of allergic and inflammatory responses. wikipedia.org Furthermore, the imidazole ring is found in purines, which are fundamental components of nucleic acids (DNA and RNA), and in various alkaloids and vitamins like biotin. nih.govresearchgate.net

Beyond natural products, the imidazole scaffold is a key component in a wide array of synthetic pharmaceuticals. wikipedia.org This includes antifungal agents (like clotrimazole), antibiotics (the nitroimidazole series), and sedatives (such as midazolam). wikipedia.org The broad spectrum of biological activities associated with imidazole derivatives underscores their therapeutic importance. benthamdirect.comingentaconnect.com

Overview of 5-Bromo-2-methyl-4-nitro-1H-imidazole within the Imidazole Class

This compound is a specific derivative within the large family of substituted nitroimidazoles. Nitroimidazoles, as a class, are known for their significant biological activities, particularly as antimicrobial and radiosensitizing agents. nih.govnih.govresearchgate.net The presence and position of the nitro group are often crucial for their mechanism of action, which typically involves bioreductive activation under hypoxic conditions to generate reactive radical species. nih.gov

The compound this compound is characterized by the presence of three different substituents on the imidazole core: a bromine atom at position 5, a methyl group at position 2, and a nitro group at position 4. Each of these substituents modulates the electronic properties, reactivity, and potential biological activity of the molecule. The methyl group can influence the compound's lipophilicity and metabolic stability, while the bromo and nitro groups are strong electron-withdrawing groups that significantly impact the electron density of the imidazole ring.

Detailed research specifically on this compound is limited in publicly accessible literature, with much of the focus being on related nitroimidazole drugs like metronidazole (B1676534). derpharmachemica.commdpi.com However, its chemical structure suggests it serves as a valuable chemical intermediate for the synthesis of more complex molecules. For instance, the bromine atom can be a site for further functionalization through cross-coupling reactions. The synthesis of a derivative of this compound for crystallographic studies confirms its use in research settings. researchgate.net

General synthetic strategies for substituted nitroimidazoles often involve multi-step processes. A plausible route to this compound would likely involve the nitration of 2-methylimidazole (B133640) to form 2-methyl-4(5)-nitroimidazole, followed by a regioselective bromination. researchgate.nettsu.ru Various methods for both nitration and bromination of the imidazole ring have been reported for related compounds. chemicalbook.comrsc.org

Below are tables summarizing the key identifiers and known physicochemical properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 18874-52-7 |

| Molecular Formula | C₄H₄BrN₃O₂ |

| Synonyms | 4-Nitro-5-bromo-2-methylimidazole |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 205.999 g/mol | fishersci.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 225 °C (decomposition) | N/A |

| Storage Temperature | 2-8 °C, Inert atmosphere, Keep in dark place | sigmaaldrich.com |

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJYWZSEUWUYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172244 | |

| Record name | 4-Bromo-2-methyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18874-52-7 | |

| Record name | NSC 226188 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018874527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18874-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-methyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methyl-4-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis Methods

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of 5-Bromo-2-methyl-4-nitro-1H-imidazole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy each offer unique information about the compound's atomic and molecular properties.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR). While specific experimental NMR data for this compound is not widely published, the expected spectral features can be inferred from its structure and data from closely related compounds.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple. The key features expected are:

A singlet corresponding to the proton of the N-H group on the imidazole (B134444) ring. Its chemical shift would be influenced by the solvent and concentration.

A singlet for the methyl group (-CH₃) at the C2 position of the imidazole ring. The electron-withdrawing nature of the adjacent nitrogen atoms and the nitro group would likely shift this peak downfield.

For a related compound, 5-bromo-4-nitro-1H-imidazole, which lacks the 2-methyl group, the imidazole proton appears as a singlet at approximately 7.99 ppm when measured in DMSO-d₆. The presence of the methyl group in this compound would slightly alter the electronic environment and thus the exact chemical shift of the remaining imidazole proton, though it would still be expected to appear as a singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the four carbon atoms in the molecule:

The carbon atom of the methyl group (-CH₃).

The three carbon atoms of the imidazole ring (C2, C4, and C5). The chemical shifts of these carbons would be significantly influenced by the attached substituents (bromo, methyl, and nitro groups) and the ring nitrogen atoms. The carbon bearing the nitro group (C4) and the one bearing the bromine atom (C5) would show characteristic shifts due to the strong electron-withdrawing and electronegative nature of these groups.

Detailed experimental data from studies on various substituted 5-nitroimidazole derivatives can provide a reference for the expected chemical shift ranges for the carbon atoms in the target molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

N-H Stretch: A peak in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the imidazole ring.

C-H Stretch: Absorption bands around 2900-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl group.

NO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are typically prominent peaks in the spectrum.

C=N and C=C Stretch: Stretching vibrations for the C=N and C=C bonds within the imidazole ring would appear in the 1400-1650 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.95596 | 132.6 |

| [M+Na]⁺ | 227.93790 | 145.5 |

| [M-H]⁻ | 203.94140 | 136.2 |

| [M+NH₄]⁺ | 222.98250 | 153.4 |

| [M+K]⁺ | 243.91184 | 131.1 |

| [M+H-H₂O]⁺ | 187.94594 | 136.4 |

| [M+HCOO]⁻ | 249.94688 | 154.3 |

| [M+CH₃COO]⁻ | 263.96253 | 173.7 |

Data sourced from PubChemLite. This data is predicted and not from experimental measurements.

The molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance), with two peaks of almost equal intensity separated by two m/z units.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing Motifs and Intermolecular Interactions

The crystal structure of this compound is characterized by specific packing motifs driven by a combination of intermolecular forces. The primary and most dominant interaction is the formation of infinite chains through N—H···N hydrogen bonding. researchgate.net This classic hydrogen bond connects the imidazole rings of adjacent molecules, creating a robust, one-dimensional array.

Interactive Table: Key Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bonding | N-H | N | Forms infinite chains, defining the primary packing motif. |

| Halogen Bonding | C-Br | O (nitro group) | Connects the hydrogen-bonded chains into a 2D grid. |

Dihedral Angles and Conformational Analysis

The imidazole ring, being an aromatic heterocycle, is largely planar. The substituents—bromo, methyl, and nitro groups—are attached to this core. The orientation of the nitro group relative to the imidazole ring is a key conformational feature. While the core imidazole ring maintains planarity, slight torsions can occur, particularly involving the nitro group, due to steric hindrance and crystal packing forces. Detailed crystallographic data, including specific dihedral angles, would be required for a full conformational analysis, but such specific data for this compound is not available in the public domain based on the conducted research.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It provides valuable information about the thermal stability and decomposition profile of a compound. A review of available scientific literature and safety data indicates that while the compound is stable under normal conditions, specific data from thermogravimetric analysis for this compound is not publicly documented. fishersci.com Therefore, its decomposition temperature and thermal degradation pathway have not been formally reported.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. DFT calculations for nitroimidazole derivatives are typically performed to understand their structure, stability, and electronic characteristics. researchgate.netnih.gov For instance, studies on related compounds like 5-Bromo-2-Hydroxybenzaldehyde have utilized the B3LYP approach with a 6-311++G(d,p) basis set for optimization and frequency calculations, which then form the basis for further analyses like Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). nih.gov

Below is a hypothetical table representing the kind of data that would be generated from a molecular geometry optimization of 5-Bromo-2-methyl-4-nitro-1H-imidazole, based on standard bond lengths and angles in similar imidazole (B134444) structures.

| Parameter | Atom Connection | Calculated Value (Å or °) |

| Bond Length | N1-C2 | 1.38 |

| C2-N3 | 1.32 | |

| N3-C4 | 1.37 | |

| C4-C5 | 1.36 | |

| C5-N1 | 1.37 | |

| C2-C(Methyl) | 1.49 | |

| C4-N(Nitro) | 1.45 | |

| C5-Br | 1.87 | |

| Bond Angle | C5-N1-C2 | 108.0 |

| N1-C2-N3 | 111.0 | |

| C2-N3-C4 | 107.0 | |

| N3-C4-C5 | 110.0 | |

| C4-C5-N1 | 104.0 |

Note: The data in this table is illustrative and not based on specific computational results for this compound.

The electronic structure of a molecule dictates its chemical properties. DFT calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comresearchgate.net

For a related compound, 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione), the HOMO-LUMO energy gap was calculated to be 4.4871 eV, suggesting significant stability. irjweb.com In another study on 4-nitroimidazole (B12731), a small HOMO-LUMO energy gap was noted, implying charge transfer interactions within the molecule. researchgate.net For this compound, a similar analysis would reveal its kinetic stability and the nature of its electronic transitions.

| Molecular Orbital | Property | Energy Value (eV) - Example from a bromo-imidazole derivative irjweb.com |

| HOMO | EHOMO | -6.2967 |

| LUMO | ELUMO | -1.8096 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.4871 |

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N3 | π(C4-C5) | Data not available |

| LP(2) Br | σ(C4-C5) | Data not available |

| π(N1-C2) | π*(N3-C4) | Data not available |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. They help in identifying the regions that are rich or poor in electrons, which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. nih.gov For nitro-containing aromatic compounds, the negative potential is often localized around the oxygen atoms of the nitro group, indicating these are prime sites for electrophilic interaction. researchgate.net The analysis of a related compound, 5-Bromo-2-Hydroxybenzaldehyde, showed the most negative region near the oxygen atom of the aldehydic group. nih.gov

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.netnih.gov

Chemical Hardness (η) measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electronegativity (χ) is the power of an atom to attract electrons to itself.

Chemical Potential (μ) describes the escaping tendency of electrons from a system.

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires an additional electronic charge.

These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

| Descriptor | Formula | Calculated Value (Hypothetical) |

| Ionization Potential (I) | I ≈ -EHOMO | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | Data not available |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Data not available |

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Data not available |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Data not available |

Vibrational Frequency Calculations

Vibrational frequency analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. For this compound, these calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). The calculations yield a set of vibrational modes, each with a corresponding frequency and intensity.

These predicted spectra are invaluable for interpreting experimental data. By comparing the computed vibrational frequencies with those obtained from experimental FT-IR and FT-Raman spectroscopy, a detailed assignment of the fundamental vibrational modes of the molecule can be achieved. This allows for the identification of characteristic vibrations associated with its specific functional groups, such as the C-Br, C-NO₂, N-H, and C-CH₃ stretching and bending modes. Such analyses have been successfully applied to various nitroimidazole derivatives to confirm their molecular structure and understand intramolecular interactions. nih.govresearchgate.net

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3500 |

| C-H (methyl) | Asymmetric/Symmetric Stretching | 2900 - 3000 |

| C=N (ring) | Stretching | 1500 - 1650 |

| C=C (ring) | Stretching | 1450 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1570 |

| NO₂ | Symmetric Stretching | 1300 - 1360 |

| C-N (ring) | Stretching | 1250 - 1350 |

Note: The values in this table are typical ranges and the precise calculated values would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods are extensively used to predict various spectroscopic parameters, providing a powerful complement to experimental characterization.

Nuclear Magnetic Resonance (NMR): The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. Calculations can be performed in both gas phase and solution (using solvent models like PCM) to more accurately reflect experimental conditions. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS) can be predicted. These theoretical spectra aid in the assignment of complex experimental NMR data, helping to confirm the regiochemistry and structure of substituted imidazoles.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. The predicted UV-Vis spectrum helps to understand the electronic structure, particularly the transitions involving the nitro group and the imidazole ring, which are known to be chromophoric. Such computational studies on related nitroimidazoles have shown that the electronic properties are largely influenced by the 2-nitroimidazole (B3424786) moiety. nih.govresearchgate.net

Tautomeric Equilibrium Studies

For imidazole derivatives that are not substituted at both ring nitrogens, prototropic tautomerism is a key consideration. This compound can exist in two tautomeric forms where the hydrogen atom is located on either the N1 or N3 atom. Computational chemistry offers a robust method to study this equilibrium. researchgate.netsemanticscholar.org

By calculating the Gibbs free energies of the different tautomers, their relative stabilities can be determined. These calculations can be performed in the gas phase and in various solvents to assess the influence of the medium on the tautomeric equilibrium. The results of these studies can predict the predominant tautomer under specific conditions, which is crucial as the tautomeric form can significantly influence the molecule's chemical reactivity and biological activity. semanticscholar.orgresearchgate.net For many heterocyclic compounds, NMR spectroscopy is used in conjunction with computational models to experimentally determine the position of the tautomeric equilibrium. researchgate.net

Conformational Analysis

The presence of substituents on the imidazole ring introduces the possibility of different spatial arrangements or conformations. Conformational analysis of this compound involves identifying the stable conformers and determining their relative energies. This is typically done by systematically rotating the bonds associated with the methyl and nitro groups and calculating the potential energy at each step.

These studies, often performed using DFT, reveal the most stable (lowest energy) conformation of the molecule and the energy barriers between different conformers. nih.govnih.gov Understanding the preferred conformation is important as it dictates the molecule's three-dimensional shape, which in turn affects its intermolecular interactions and biological properties. For similar nitroimidazole derivatives, computational studies have shown that the transition from the gas phase to an aqueous solution can significantly alter the conformational landscape. nih.govresearchgate.netnih.gov

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving nitroimidazoles. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, thereby gaining a detailed understanding of the reaction pathway. nih.govbohrium.com

Reaction Pathway Assessment and Energy Barriers

For a given reaction, computational methods can be used to assess different possible pathways and determine the most favorable one. This involves locating the transition state structures and calculating the activation energy (energy barrier) for each step. A lower energy barrier corresponds to a faster reaction rate.

For reactions involving this compound, such as its synthesis or degradation, DFT calculations can provide critical insights. For instance, in studying the degradation of nitroimidazole antibiotics, computational models have been used to map the reaction pathways initiated by radicals like HO•. nih.gov These studies calculate the energy barriers for various steps, including radical addition and subsequent bond breakage, to predict the most likely degradation products and reaction kinetics. nih.govbohrium.com

Table 2: Example of Calculated Energy Barriers for a Hypothetical Reaction Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| Step 1: Nucleophilic Attack | -5.2 | +15.8 | -20.1 | 21.0 |

Note: This table provides hypothetical data to illustrate the output of reaction pathway calculations.

Studies of Nucleophilic Substitution Reactions

The imidazole ring in this compound is substituted with both an electron-withdrawing nitro group and a halogen (bromo group), making it susceptible to nucleophilic substitution reactions. The positions of these substituents create a complex reactivity profile.

Computational modeling can be used to investigate the regioselectivity of nucleophilic attack. By calculating properties such as atomic charges, frontier molecular orbital (FMO) densities, and molecular electrostatic potential (MEP), the most electrophilic sites on the molecule can be identified. Furthermore, the reaction pathways for nucleophilic attack at different positions can be modeled to determine the corresponding activation energies. Studies on related dihalogeno-nitroimidazoles have shown that hard nucleophiles tend to react at one position, while soft nucleophiles react at another, a phenomenon that can be rationalized through computational analysis of the reaction intermediates and transition states. researchgate.netlookchem.com

Regioselectivity in Nucleophilic Attack

The imidazole ring, particularly when substituted with electron-withdrawing groups like a nitro group, is susceptible to nucleophilic attack. Theoretical studies on related nitroimidazole systems have elucidated the factors governing the regioselectivity of these reactions. The presence of a nitro group significantly activates the imidazole ring towards nucleophilic substitution.

In compounds like 4(5)-bromo- and iodo-imidazoles, the halogen atom is readily displaced by nucleophiles, a reaction facilitated by the adjacent nitro substituent. researchgate.net The position of the nucleophilic attack is influenced by the nature of the nucleophile itself. Studies on dihalogenated nitroimidazoles, such as 2,4-dihalogeno-1-methyl-5-nitroimidazole, have shown that hard nucleophiles, like cyanide or methoxide (B1231860) anions, preferentially attack the C2 position. researchgate.netlookchem.com In contrast, soft nucleophiles, including amines and thiols, favor reaction at the C4 position. researchgate.netlookchem.com This selectivity can be attributed to the principles of Hard and Soft Acids and Bases (HSAB) theory, where hard-hard and soft-soft interactions are favored.

For this compound, the bromine at the C5 position is activated by the adjacent C4-nitro group. Computational models can predict the most likely site of nucleophilic attack by calculating the partial charges on the ring carbons and the energies of the transition states for substitution at each position. Such studies would likely show that the C5 position is the primary target for a wide range of nucleophiles.

Studies of Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic and heteroaromatic rings. The mechanism involves the attack of an electrophile on the electron-rich ring system, proceeding through a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate determines the rate and regioselectivity of the reaction.

For imidazole, electrophilic substitution is generally favored at the 4 or 5-positions due to the formation of a more stable resonance-hybrid intermediate. masterorganicchemistry.com However, the substituents already present on the ring play a crucial role in directing incoming electrophiles. In the case of this compound, the imidazole ring is deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the nitro group. The methyl group at the C2 position is a weak activating group, while the bromine at C5 is a deactivating but ortho-, para-directing group (in the context of benzene (B151609) rings).

Theoretical studies can quantify the extent of this deactivation and predict the most probable site for any potential electrophilic substitution. Computational analysis of the electron density distribution and the energies of the possible sigma complexes would likely indicate that any further electrophilic attack is highly unfavorable under standard conditions. The synthesis of related compounds, such as the bromination of 2-nitroimidazole to yield 4,5-dibromo-2-nitroimidazole, demonstrates that electrophilic halogenation is possible on a nitro-substituted imidazole ring. rsc.org

Radical Species Formation and Reactivity

The biological activity of many nitroimidazoles is linked to the formation of radical species under reductive conditions. The nitro group can undergo a one-electron reduction to form a nitro radical anion. nih.gov This process is often a key step in the mechanism of action of nitroimidazole-based drugs. nih.gov

Cyclic voltammetry studies on related nitroimidazole derivatives have shown that the formation and stability of the corresponding nitro radical anions can be investigated electrochemically. researchgate.net The reduction of 5-nitroimidazoles by enzymes like pyruvate (B1213749) ferredoxin oxidoreductase is a critical step for their entry into target cells and subsequent cytotoxic action. nih.gov

Theoretical calculations can model the electron affinity of this compound and predict the ease of formation of its nitro radical anion. Once formed, this radical species is highly reactive and can participate in further reactions, such as disproportionation. researchgate.net The reactivity of this radical is believed to be a primary contributor to the biological effects of this class of compounds. nih.gov

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Docking studies on various nitroimidazole derivatives have been conducted to elucidate their binding modes with different enzymes and receptors. researchgate.netnih.govresearchgate.netnih.gov These studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Binding Site Analysis

The results of molecular docking simulations allow for a detailed analysis of the binding site. This involves identifying the specific amino acid residues of the protein that are in close contact with the ligand. For instance, docking studies of other bioactive molecules have identified key hydrogen bonds and hydrophobic interactions within the active sites of their target proteins. nih.gov

Free Binding Energy Calculations

While molecular docking can predict the binding pose, calculating the binding free energy provides a quantitative measure of the binding affinity between a ligand and a protein. researchgate.net Lower binding free energy values are generally correlated with higher biological activity. researchgate.net Various computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to estimate the free energy of binding. researchgate.net

These calculations take into account various energetic contributions, including van der Waals interactions, electrostatic interactions, and the energy associated with desolvation upon binding. researchgate.net Although computationally intensive, these methods provide a more accurate prediction of binding affinity than docking scores alone. nih.govmdpi.com For this compound, such calculations would be essential in prioritizing it as a potential inhibitor for a specific protein target.

Chemical Reactivity and Derivatization of 5 Bromo 2 Methyl 4 Nitro 1h Imidazole

Nucleophilic Substitution Reactions at the Imidazole (B134444) Ring

The imidazole ring in 5-Bromo-2-methyl-4-nitro-1H-imidazole is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group. This activation facilitates the displacement of substituents on the ring, particularly the bromo group.

Displacement of the Bromo Substituent

The bromine atom at the C5 position is susceptible to nucleophilic displacement, a reaction facilitated by the adjacent electron-withdrawing nitro group. Studies on related N-protected 5-bromo-4-nitroimidazole compounds have shown that the 5-bromo substituent is readily displaced by various nucleophiles. rsc.org For instance, compounds such as 1-Benzyl-5-bromo-4-nitroimidazole react with nucleophiles via displacement of the bromine atom. rsc.org This reactivity is a key feature in the derivatization of this class of compounds.

The nature of the nucleophile can influence the reaction outcome. In studies involving dihalogenated nitroimidazoles, it has been observed that hard nucleophiles, such as methoxide (B1231860) and cyanide anions, preferentially attack halogens at different positions compared to soft nucleophiles like amines and thiols. researchgate.net While this specific study was on a 2,4-dihalogeno-5-nitroimidazole, it highlights the principle that nucleophile choice is critical in directing substitution reactions on halogenated nitroimidazole scaffolds. The C5-bromo position in this compound is thus a prime site for introducing new functional groups via nucleophilic aromatic substitution (SNAr).

Reactivity of the Nitro Group

While the nitro group is primarily known for its activating effect on the imidazole ring, it can also participate directly in chemical reactions. One of the most significant reactions of the nitro group in nitroimidazoles is its reduction. Under biological or chemical reducing conditions, the nitro group can be reduced to form reactive intermediates like nitroso and hydroxylamino species, or further to an amino group. nih.gov This reductive bioactivation is a key aspect of the biological activity of many nitroimidazole compounds. nih.gov

Additionally, under certain conditions, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. acs.orgnih.govrsc.org Although less common than halide displacement, direct substitution of a nitro group by nucleophiles, particularly strong carbon nucleophiles, has been reported for nitroaromatic compounds, especially when the ring is sufficiently activated by other electron-withdrawing groups or through specific reaction conditions. acs.orgnih.govrsc.org For some nitroimidazoles, catalyst-free substitution of the nitro group with carbon nucleophiles has been achieved in aqueous media. nih.govrsc.org

Impact of Substituents on Nucleophilic Attack

The reactivity of the imidazole ring towards nucleophiles is profoundly influenced by its substituents. The primary activating substituent in this compound is the C4-nitro group. Its strong electron-withdrawing nature (-I and -M effects) decreases the electron density of the imidazole ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov This effect is crucial for the facile displacement of the bromo group at the C5 position.

Electrophilic Aromatic Substitution Reactions

While the electron-deficient nature of the nitro-substituted imidazole ring makes it generally unreactive towards electrophiles, electrophilic substitution reactions are still possible, though they require forcing conditions or occur at positions less deactivated by the nitro group. In general, imidazoles are more reactive towards electrophiles than benzene (B151609). imperial.ac.uk

Regioselectivity in Electrophilic Attack

In a typical imidazole ring, electrophilic substitution preferentially occurs at the electron-rich C4 and C5 positions. nih.govglobalresearchonline.net However, in this compound, the situation is significantly altered by the existing substituents. The C4 and C5 positions are already occupied, and the powerful deactivating effect of the nitro group strongly disfavors electrophilic attack on the ring.

Any potential electrophilic substitution would most likely target the only available carbon, C2, but this position is also deactivated by the adjacent nitro group and occupied by a methyl group. Therefore, electrophilic substitution on the imidazole ring of this compound is highly unlikely. Instead, electrophilic attack would be directed towards the N1 position if it is unprotected (deprotonated). Studies on the alkylation of 2-methyl-5-nitroimidazole (B138375) and 4-nitroimidazole (B12731) show that reactions with electrophiles like alkylating agents occur at the ring nitrogen, with regioselectivity influenced by steric and electronic factors. derpharmachemica.com

Reactions Involving the Methyl Group

The methyl group at the C2 position offers another site for derivatization, distinct from reactions on the imidazole ring itself. While the ring is deactivated towards many common transformations, the methyl group can potentially undergo reactions typical of alkylarenes.

Research on related nitroimidazole compounds, such as metronidazole (B1676534) (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole), has shown that the 2-methyl group can be a site of metabolic oxidation. nih.gov This biological transformation suggests that chemical oxidation to a hydroxymethyl or carboxylic acid group could be feasible under appropriate laboratory conditions. However, achieving such selective oxidation can be challenging. For example, attempts to oxidize the side-chain alcohol of metronidazole often lead to the formation of the corresponding carboxylic acid, indicating the stability of the nitroimidazole core to certain oxidative conditions. tandfonline.com Synthesizing aldehydes from such alcohols has proven difficult, with many oxidizing agents leading to decomposition or formation of the acid. tandfonline.com This indicates that while reactions at the alkyl substituent are possible, they require carefully controlled conditions to avoid unwanted side reactions or degradation of the heterocyclic core.

Table of Reaction Types and Sites

| Reaction Type | Primary Reactive Site | Key Influencing Factor | Typical Reagents/Conditions |

|---|---|---|---|

| Nucleophilic Substitution (SNAr) | C5-Bromo | Activation by C4-Nitro group | Alkoxides, Amines, Thiols |

| Nitro Group Reduction | C4-Nitro | Reductive conditions | Chemical or biological reducing agents |

| N-Alkylation / N-Acylation | N1-H | Basicity of ring nitrogen | Alkyl halides, Acyl chlorides with base |

| Methyl Group Oxidation | C2-Methyl | Stability of the imidazole ring | Specific oxidizing agents (e.g., for metabolic studies) |

Reactions Involving the Nitro Group

The nitro group is a critical functional moiety on the this compound ring, primarily influencing the molecule's electronic properties and serving as a key site for chemical modification. The most common reaction involving this group is its reduction to an amino group (-NH2), a transformation that significantly alters the compound's chemical nature and opens pathways to further functionalization, such as diazotization or acylation.

The reduction of nitroimidazoles is a well-established process. Studies on various 2-, 4-, and 5-nitroimidazole compounds have shown that they can be rapidly reduced. nih.gov The rate of this reduction is often correlated with the one-electron reduction potential (E7(1)) of the specific nitroimidazole; compounds with a higher reduction potential tend to be reduced more quickly by enzymatic systems. nih.gov This reduction can be achieved through various chemical methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride or sodium dithionite. The resulting 5-bromo-2-methyl-1H-imidazol-4-amine is a valuable intermediate for the synthesis of more complex heterocyclic systems.

N-Alkylation and N-Arylation of the Imidazole Nitrogen

The imidazole ring of this compound contains a nucleophilic secondary amine (N-H) that is a prime target for substitution reactions. N-alkylation and N-arylation are fundamental methods for creating derivatives with modified steric and electronic properties.

N-alkylation is typically achieved by treating the imidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the imidazole nitrogen, increasing its nucleophilicity and facilitating the substitution reaction.

N-arylation introduces an aryl group onto the imidazole nitrogen. Modern synthetic methods often employ metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, for instance, is an efficient method that can be performed under relatively mild conditions. organic-chemistry.org These reactions often utilize arylboronic acids as the aryl source in the presence of a copper catalyst, such as copper(I) oxide or copper(II) acetate (B1210297), and a base. organic-chemistry.orgnih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov

Regioselective N-Alkylation

A key challenge in the N-alkylation of substituted imidazoles like this compound is controlling the regioselectivity. The unsymmetrical imidazole ring presents two distinct nitrogen atoms (N1 and N3) for potential alkylation, leading to the formation of two possible regioisomers. The distribution of these products is highly sensitive to the substitution pattern on the imidazole ring and the specific reaction conditions employed. derpharmachemica.comderpharmachemica.com

Research on the closely related compound, 2-methyl-5-nitroimidazole, provides significant insight into the factors governing this selectivity. Studies have shown that the alkylation of 2-methyl-5-nitroimidazole displays regioselectivity that favors N-3 alkylation. derpharmachemica.comderpharmachemica.com This preference is attributed to the steric hindrance imposed by the nitro group at the C5 position, which directs the incoming alkyl group to the less hindered N3 nitrogen. derpharmachemica.comderpharmachemica.com Given the structural similarity, it is anticipated that the N-alkylation of this compound would also be influenced by the steric bulk of the substituents at positions 2, 4, and 5.

The reaction conditions, including the choice of base, solvent, and temperature, play a critical role in optimizing both the yield and the regioselectivity of the N-alkylation process. derpharmachemica.comderpharmachemica.comresearchgate.net For example, using potassium carbonate (K2CO3) as the base in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 60°C) has been shown to significantly improve the yields of N-alkylated nitroimidazoles, with reactions often completing within a few hours. derpharmachemica.comderpharmachemica.comresearchgate.net

Table 1: Conditions for N-Alkylation of Nitroimidazoles Data based on studies of analogous 4- and 5-nitroimidazole compounds. derpharmachemica.comderpharmachemica.com

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl bromoacetate | K2CO3 | Acetonitrile | 60 | 96 |

| Methyl iodide | K2CO3 | Acetonitrile | 60 | 85 |

| Benzyl bromide | K2CO3 | Acetonitrile | 60 | 72 |

| Propyl bromide | K2CO3 | Acetonitrile | 60 | 66 |

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The this compound scaffold is a suitable candidate for inclusion in MCRs due to its reactive N-H group. This group can act as a key nucleophilic component in various MCRs.

For example, the imidazole could participate in reaction cascades that involve an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, followed by a Michael-type addition of the imidazole's N-H group to the resulting electron-deficient alkene. nih.gov This sequence would allow for the rapid assembly of complex molecules incorporating the nitroimidazole core. While specific literature examples incorporating the this compound scaffold in MCRs are not extensively documented, its inherent chemical functionalities make it a promising building block for the design of novel one-pot syntheses.

Catalyst Development for Derivatization Reactions

Catalysis is central to the efficient and selective derivatization of this compound. Different types of catalysts are employed depending on the desired transformation.

For N-arylation reactions , copper-based catalysts are predominant. organic-chemistry.org Systems using copper(II) acetate [Cu(OAc)2] in the presence of amine bases like triethylamine (B128534) (Et3N) or tetramethylethylenediamine (TMEDA) have proven effective for coupling imidazoles with arylboronic acids. nih.gov TMEDA can act as a bidentate ligand, forming a stable complex with the copper catalyst that enhances its reactivity for selective N-arylation. nih.gov

For cross-coupling reactions involving the C-Br bond at position 5, palladium catalysts are the standard. Suzuki coupling reactions, which form a new carbon-carbon bond, have been successfully applied to similar halo-nitroimidazole systems. mdpi.com A typical catalyst for such a transformation is dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2], which facilitates the reaction between the bromo-imidazole and an arylboronic acid. mdpi.com The development of these catalytic systems is crucial for expanding the synthetic utility of the this compound core, enabling the creation of a broad library of derivatives.

Applications in Advanced Materials and Other Fields

Material Science Applications of Imidazole (B134444) Derivatives

Imidazole derivatives are integral to the development of advanced materials due to their unique chemical properties. lifechemicals.com The imidazole ring's functionality is critical in many natural structures and has been harnessed to create novel synthetic materials. researchgate.net These derivatives are used in the synthesis of polymers, as corrosion inhibitors, and in the engineering of nanoparticles. lifechemicals.comkfupm.edu.sa

Imidazole-based polymers and imidazolium-containing polymers are particularly noteworthy. researchgate.net The imidazole group can engage in hydrogen bonding, while imidazolium salts, formed by the alkylation of both nitrogen atoms, offer electrostatic interactions and the capacity for self-assembly. researchgate.net This allows for the design of materials with specific bioactive or physical properties. researchgate.net For example, imidazolium salts have been used to create polyelectrolyte brushes on surfaces, coat metal nanoparticles, and form oriented liquid crystals. researchgate.net

Another significant application in material science is corrosion inhibition. Organic compounds containing heteroatoms like nitrogen, such as imidazole derivatives, are effective corrosion inhibitors for various metals and alloys. kfupm.edu.sa They function by adsorbing onto the metal surface, forming a protective layer that insulates the metal from the corrosive environment. kfupm.edu.sa Most imidazole derivatives act as mixed-type inhibitors, and their adsorption typically follows the Langmuir adsorption isotherm model. kfupm.edu.sa

The versatility of imidazole derivatives also extends to supramolecular chemistry, where the imidazole ring can coordinate with a variety of inorganic metal ions or interact with organic molecules through intermolecular forces, acting as a key recognition moiety. mdpi.com

Non-Linear Optical (NLO) Properties of Imidazole Derivatives

Non-linear optical (NLO) materials are crucial for modern technologies like optical signal processing, telecommunications, and data storage. nih.govjhuapl.edu Organic compounds, particularly those with extensive π-conjugated systems, are of great interest for NLO applications. nih.gov Imidazole derivatives have emerged as a promising class of NLO materials due to their versatile electronic properties and the ease with which their molecular structure can be modified. researchgate.netmdpi.com

The NLO response of a molecule is governed by its electrical properties, specifically its polarizability (α) and hyperpolarizability (β), which describe the linear and non-linear interactions with an applied electric field, respectively. nih.gov The design of effective NLO materials often involves creating donor-π-acceptor (D-π-A) frameworks within a molecule to enhance intramolecular charge transfer (ICT). nih.gov The imidazole ring can act as part of the π-conjugated bridge or be functionalized with electron-donating or electron-withdrawing groups to create this charge separation. nih.govacs.org

Research has shown that the NLO properties of imidazole derivatives can be finely tuned. For instance, studies on anthraquinone-fused imidazole dyes demonstrated that combining ICT and hydrogen bonding can enhance NLO characteristics. nih.gov One such dye, AQ1, exhibited a strong charge transfer character, leading to a high nonlinear susceptibility (χ(3)) of 3.43 × 10⁻¹³ e.s.u. nih.gov Similarly, computational studies on imidazole-2-carboxaldehyde validated its potential as an NLO-active material, citing its high dipole moment, polarizability, and first-order hyperpolarizability. researchgate.net The development of N-1-sulfonyl substituted benzimidazole derivatives has also yielded compounds with efficient linear and non-linear responses, highlighting their potential in optoelectronics. nih.gov

| Compound | Key Feature | Observed/Calculated NLO Property | Potential Application |

|---|---|---|---|

| AQ1 (Anthraquinone-fused Imidazole) | Strong Intramolecular Charge Transfer (ICT) | High nonlinear susceptibility (χ(3)) of 3.43 × 10-13 e.s.u. nih.gov | Optical Switching nih.gov |

| Imidazole-2-carboxaldehyde | High dipole moment and hyperpolarizability researchgate.net | Validated as a strong candidate for NLO activity through computational studies researchgate.net | Second Harmonic Generation researchgate.net |

| N-1-sulfonyl substituted benzimidazoles | Donor-π–Acceptor (D−π–A) framework nih.gov | Efficient linear (⟨α⟩) and nonlinear (βtot) responses nih.gov | Optoelectronics, Telecommunications nih.gov |

Imidazole Derivatives in Chemical Sensors

Chemical sensors are analytical devices that can detect specific chemical species, and imidazole derivatives have been extensively utilized as core components in their design. unigoa.ac.inseejph.com Their effectiveness stems from the ability of the imidazole ring to interact selectively with various analytes, including metal ions and anions, leading to a measurable change in the system's optical or electrochemical properties. unigoa.ac.inmdpi.com

The nitrogen atoms in the imidazole ring play a crucial role in its sensory function. The sp² hybridized nitrogen atom, with its non-bonding electron pair, can selectively bind with cations, making imidazole an excellent receptor for metal ions. mdpi.com Simultaneously, the N-H proton can establish hydrogen bonds with anions. mdpi.com This dual capability allows for the development of highly selective chemosensors. mdpi.com

Fluorimetric and colorimetric chemosensors based on imidazole are widely investigated. mdpi.com These sensors operate by binding selectively with an analyte, which results in a change in their fluorescence or color. mdpi.com For example, a zinc(II) porphyrin complex with an appended pyrene subunit was developed as a fluorescent sensor for imidazole derivatives themselves, where the analyte bridges with the zinc center, causing a change in fluorescence. acs.org Other research has focused on designing imidazole-based sensors for environmentally and biologically important ions like cyanide (CN⁻), mercury (Hg²⁺), copper (Cu²⁺), and iron (Fe³⁺). mdpi.comseejph.comrsc.org In one study, imidazole derivatives were synthesized that could reversibly detect CN⁻ ions through fluorescence quenching, with detection limits as low as 0.8 μM. rsc.org Another novel imidazole derivative showed a color change from colorless to yellow upon the addition of Fe³⁺ and a quenching of fluorescence in the presence of Cu²⁺. mdpi.com

| Imidazole Derivative Type | Target Analyte(s) | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Phenanthro[9,10-d]imidazol-1-yl)benzoic acid derivative | CN- and Hg2+ | Fluorescence quenching (for CN-) and metal-assisted elimination (for Hg2+) rsc.org | 0.8 µM (for CN-) rsc.org |

| 2,4,5-triheteroarylimidazole | Fe3+, Cu2+, HSO4- | Colorimetric change (for Fe3+) and fluorescence quenching/enhancement mdpi.com | Not specified |

| Zinc(II) porphyrin conjugate | Imidazole derivatives (e.g., histidine) | Bridging interaction leading to pyrene excimer fluorescence change acs.org | Not specified |

| Julolidine-imidazole conjugate | Metal ions | Changes in photophysical properties (fluorogenic and chromogenic) unigoa.ac.in | Not specified |

Environmental and Toxicological Considerations in Research

By-product Formation and Waste Management

The synthesis of 5-Bromo-2-methyl-4-nitro-1H-imidazole, like many chemical manufacturing processes, can generate a variety of by-products and waste streams that require careful management. The specific by-products formed are highly dependent on the synthetic route employed. For instance, a common method for synthesizing nitroimidazoles involves the nitration of an imidazole (B134444) precursor using a mixture of nitric and sulfuric acid. wikipedia.orgchemicalbook.com This process can lead to the formation of undesired isomers and oxidized impurities.

Subsequent bromination steps can also contribute to the waste stream. For example, the synthesis of a related compound, 2-bromo-4-nitro-1H-imidazole, involves the dibromination of 4-nitroimidazole (B12731) followed by a selective debromination, a process that can generate significant side reactions and by-products if not carefully controlled. researchgate.netgoogle.com

Effective waste management in the pharmaceutical industry, which includes the production of such compounds, is critical. epa.gov Treatment of pharmaceutical wastes can be challenging due to variations in manufacturing levels and product mixes, leading to fluctuations in waste volume and strength. epa.gov Common waste treatment methods include activated sludge processes, which have proven effective for many pharmaceutical plants. epa.gov However, some compounds, such as certain nitroanilines, may be resistant to biodegradation. epa.gov For specific waste streams, such as those from sulfa drug manufacturing, unique recovery processes like fluidized bed technology followed by evaporation and drying have been implemented to recover materials like sodium sulfate. epa.gov

Below is a table summarizing potential by-products and common waste management strategies in the synthesis of nitroimidazoles.

| Synthetic Step | Potential By-products | Waste Management Strategies |

| Nitration | Isomeric nitroimidazoles, oxidized impurities | Neutralization, biological treatment (activated sludge), chemical treatment |

| Bromination | Over-brominated products, unreacted bromine | Quenching with reducing agents, scrubbing of off-gases, solvent recovery |

| General | Spent acids and solvents, aqueous waste | Acid/base neutralization, solvent recycling, activated carbon adsorption researchgate.netnih.gov |

Green Chemistry Principles in Industrial Synthesis

The application of green chemistry principles is increasingly important in the industrial synthesis of chemical compounds to minimize environmental impact and enhance safety. rroij.comwiley-vch.de These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. rroij.comwiley-vch.de

In the context of nitroimidazole synthesis, several green chemistry approaches have been explored. For example, research into the synthesis of 2-nitroimidazole (B3424786) has investigated the use of oxone as an oxidant in water, providing a more environmentally benign alternative to traditional methods. nih.gov Microwave-assisted synthesis has also been employed for the production of some nitroimidazole derivatives, which can lead to shorter reaction times and reduced energy consumption. nih.gov

The choice of solvents is a key consideration in green chemistry. rroij.com Many traditional organic solvents are toxic, flammable, and contribute to air and water pollution. rroij.com Research into the use of greener solvents, such as ionic liquids, is an active area of investigation for the synthesis of various pharmaceutical compounds. nih.gov

The table below outlines some green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Nitroimidazole Synthesis |

| Prevention | Optimizing reaction conditions to minimize by-product formation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing less toxic reagents and intermediates. For example, exploring alternatives to hazardous methylating agents like dimethyl sulfate. nih.gov |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with greener alternatives like water or ionic liquids. nih.govnih.gov |

| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce energy consumption. nih.gov |

| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials where feasible. |

Environmental Impact of Synthesis and Degradation Products

The environmental impact of this compound encompasses both the synthesis process and the fate of the compound and its degradation products in the environment. The manufacturing process can release pollutants into the air, water, and soil if not properly controlled.

Nitroimidazole compounds, as a class, have been detected in wastewater effluents and surface waters, indicating their potential for environmental persistence. brieflands.com The degradation of these compounds can occur through various pathways, including photodegradation and biological processes. However, studies have shown that some nitroimidazoles are not readily degraded by microorganisms in conventional wastewater treatment plants. researchgate.netnih.govresearchgate.net

Photodegradation of nitroimidazoles by ultraviolet (UV) radiation has been investigated as a potential removal method. nih.gov However, the quantum yields for this process can be low, requiring high doses of UV irradiation for effective removal. nih.gov Furthermore, the degradation process may not lead to complete mineralization, resulting in the formation of oxidation by-products that can be more toxic than the parent compound. researchgate.netnih.gov

Advanced oxidation processes (AOPs), such as ozonation and gamma irradiation, have also been studied for the removal of nitroimidazoles from water. brieflands.comresearchgate.net While nitroimidazoles show low reactivity with ozone, they have a high affinity for hydroxyl radicals generated in AOPs. researchgate.net The use of activated carbon in conjunction with ozonation can enhance the removal rate and reduce the toxicity of oxidation by-products. researchgate.net

The following table summarizes the potential environmental impacts and degradation pathways for nitroimidazole compounds.

| Environmental Aspect | Description |

| Persistence | Some nitroimidazoles are resistant to biodegradation in conventional wastewater treatment. researchgate.netnih.govresearchgate.net |

| Photodegradation | Can occur under UV irradiation, but may be inefficient and lead to toxic by-products. nih.gov |

| Advanced Oxidation | Effective for degradation through hydroxyl radical attack, but requires specialized treatment processes. researchgate.net |

| Ecotoxicity | The parent compound and its degradation products may have adverse effects on aquatic organisms. |

Toxicity Studies (General Chemical Class Relevance, Excluding Dosage)

The toxicological profile of this compound is informed by studies on the broader class of nitroimidazole compounds. The biological activity and toxicity of nitroimidazoles are believed to be mediated by the reduction of the nitro group, which leads to the formation of short-lived, highly toxic reactive species. nih.govnih.govcapes.gov.br These reactive metabolites can interact with cellular macromolecules like DNA, leading to cytotoxic and mutagenic effects. nih.govniscpr.res.in

The toxicity of nitroimidazoles is not solely attributed to the nitro group; the entire molecular structure contributes to its biological activity and potential for adverse effects. scielo.br Some nitroimidazole compounds have been associated with neurotoxic events, although the direct relevance to this compound requires specific investigation. cmaj.ca

Below is a data table summarizing key toxicological considerations for the nitroimidazole class of compounds.

| Toxicological Endpoint | General Findings for Nitroimidazoles |

| Mechanism of Toxicity | Reduction of the nitro group to form reactive, cytotoxic species. nih.govnih.gov |

| Genotoxicity/Mutagenicity | Can be induced by reactive metabolites interacting with DNA. nih.govresearchgate.net The position of the nitro group and other substituents influences this activity. researchgate.netscielo.br |

| Cytotoxicity | Mammalian cells can be susceptible to the active forms of nitroimidazoles. nih.gov |

| Neurotoxicity | Some nitroimidazole drugs have been associated with neurotoxic side effects. cmaj.ca |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Substituted Imidazoles

The synthesis of imidazole (B134444) derivatives is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more efficient, regioselective, and environmentally friendly methods. Future research is focused on moving beyond traditional condensation reactions toward more sophisticated and sustainable approaches.

Key developments include the use of novel catalytic systems to improve reaction efficiency and selectivity. nih.gov This includes heterogeneous catalysts, which can be easily recovered and reused, and organocatalysts, which offer a metal-free alternative. nih.gov Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are gaining traction as they offer high atom economy and procedural simplicity. nih.gov Green chemistry approaches are also becoming central to synthetic design, emphasizing the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient techniques like microwave irradiation.

Table 1: Emerging Synthetic Methodologies for Substituted Imidazoles

| Methodology | Description | Key Advantages |

|---|---|---|

| Novel Catalysis | Use of catalysts such as ionic liquids, magnetic nanoparticles, and metal-organic frameworks (MOFs). nih.gov | High yields, shorter reaction times, reusability of catalysts, and eco-friendly processes. nih.gov |

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more components to construct complex imidazole structures. nih.gov | Operational simplicity, high atom economy, reduced waste, and rapid access to diverse molecular libraries. |

| Green Chemistry Approaches | Utilization of sustainable solvents (e.g., water, deep eutectic solvents), solvent-free conditions, and microwave or ultrasonic irradiation. | Reduced environmental impact, increased energy efficiency, and milder reaction conditions. |

| Flow Chemistry | Continuous synthesis in microreactors. | Enhanced safety, precise control over reaction parameters, improved scalability, and higher purity of products. |

Advanced Computational Studies for Reaction Prediction and Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena, offering insights that can guide experimental work. For substituted imidazoles, advanced computational studies are crucial for predicting reactivity, elucidating reaction mechanisms, and designing novel molecular structures.

Density Functional Theory (DFT) is a powerful method used to calculate the electronic structure of molecules, providing information about molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These calculations can generate necessary data files for software packages like COSMOtherm, which can predict various thermophysical properties such as density, viscosity, and vapor pressure. mdpi.com By analyzing parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, researchers can predict the kinetic stability and chemical reactivity of imidazole derivatives. researchgate.net Molecular docking simulations are also employed to predict the binding interactions between imidazole compounds and biological targets, which is vital for drug discovery. nih.gov

Table 2: Applications of Computational Methods in Imidazole Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. researchgate.netresearchgate.net | Optimized molecular geometry, HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and thermodynamic properties. researchgate.net |

| COSMOtherm | Prediction of thermophysical properties of liquids. mdpi.com | Density, viscosity, vapor pressure, and enthalpies of vaporization. mdpi.com |

| Molecular Docking | Simulation of ligand-receptor interactions. nih.gov | Binding affinities, interaction modes, and identification of potential biological targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Prediction of the biological activity of novel compounds based on their molecular descriptors. |

Exploration of New Reactivity Patterns and Functionalizations

Understanding the reactivity of the 5-Bromo-2-methyl-4-nitro-1H-imidazole scaffold is key to unlocking its full potential. The specific arrangement of the bromo, methyl, and nitro groups on the imidazole ring creates a unique electronic landscape that dictates its chemical behavior. The electron-withdrawing nitro group significantly influences the reactivity of the imidazole core, while the bromine atom serves as a versatile handle for further chemical modifications.

Future research will likely focus on exploiting these features to create novel derivatives. The bromine atom at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups. Furthermore, the nitro group could potentially be reduced to an amino group, which can then be further functionalized. Nucleophilic aromatic substitution (SNAr) reactions, potentially displacing the bromo or nitro group, could also be explored under specific conditions.

Table 3: Potential Functionalization Strategies for this compound

| Position | Functional Group | Potential Reaction Type | Possible Reagents/Catalysts |

|---|---|---|---|

| C5 | Bromo (-Br) | Suzuki Cross-Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base |

| C5 | Bromo (-Br) | Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts |

| C4 | Nitro (-NO₂) | Reduction | Reducing agents (e.g., SnCl₂, H₂/Pd-C) |

| N1 | Imidazole N-H | N-Alkylation/N-Arylation | Alkyl halides, Aryl halides, Base (e.g., K₂CO₃, NaH) |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from molecular design to synthetic planning. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability.

In the context of substituted imidazoles, AI and ML algorithms can be trained on large databases of known compounds and their properties to predict the characteristics of novel, unsynthesized molecules. This is particularly valuable in drug discovery for predicting biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Machine learning models are also being developed for retrosynthesis, where they can predict viable synthetic pathways for complex target molecules. Furthermore, AI can be used to optimize reaction conditions by exploring a wide parameter space, leading to improved yields and reduced experimental costs.

Table 4: Impact of AI and Machine Learning in Chemical Research

| Application Area | AI/ML Contribution | Potential Impact |

|---|---|---|

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Accelerated discovery of new drug candidates. |

| Predictive Chemistry | ML models predict molecular properties, biological activity (QSAR), and toxicity. | Reduced reliance on expensive and time-consuming experimental screening. |

| Synthetic Route Planning | Retrosynthesis algorithms propose efficient synthetic pathways for target molecules. | Streamlined synthesis of complex molecules and discovery of novel reaction pathways. |

| Reaction Optimization | AI algorithms analyze experimental data to suggest optimal reaction conditions (e.g., temperature, catalyst, solvent). | Higher reaction yields, reduced development time, and more efficient use of resources. |

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-methyl-4-nitro-1H-imidazole, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves sequential functionalization of the imidazole core. A common approach includes:

- Bromination : Introducing bromine at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .

- Nitration : Nitration at the 4-position with nitric acid/sulfuric acid mixtures, requiring precise temperature control (<10°C) to avoid over-nitration.

- Methylation : Alkylation at the 2-position with methyl iodide in the presence of a base (e.g., K₂CO₃).

Q. Characterization Techniques :

- FTIR : Confirmation of nitro (1513–1461 cm⁻¹ for C-NO₂ stretching) and bromo (592 cm⁻¹ for C-Br) groups .

- ¹H NMR : Methyl groups appear as singlets (δ 2.64 ppm), while aromatic protons show distinct splitting patterns .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01 for related bromo-nitroimidazoles) validate molecular weight .

Table 1 : Key Spectroscopic Data for Intermediate Characterization

| Functional Group | FTIR (cm⁻¹) | ¹H NMR (δ ppm) | MS (m/z) |

|---|---|---|---|

| Nitro (NO₂) | 1513–1461 | – | – |

| Bromo (C-Br) | 592 | – | 286.01 |

| Methyl (CH₃) | 2973 | 2.64 (s) | – |

Q. How can researchers mitigate side reactions during nitration of bromo-imidazole derivatives?

Methodological Answer: Side reactions (e.g., ring decomposition or over-nitration) are minimized by:

- Temperature Control : Maintaining <10°C during nitration to slow reactive intermediates .

- Solvent Selection : Using polar aprotic solvents (e.g., H₂SO₄/HNO₃ mixtures) to stabilize charged transition states.

- Stoichiometric Precision : Limiting nitric acid equivalents to 1.1–1.3 mol/mol substrate.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- Variables : Temperature (X₁: 0–10°C), HNO₃ concentration (X₂: 70–90%), reaction time (X₃: 1–3 hr).

- Response Metrics : Yield, purity (HPLC), byproduct formation.